molecular formula C16H13F3O4 B14778047 3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)benzoic acid

3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)benzoic acid

Cat. No.: B14778047
M. Wt: 326.27 g/mol
InChI Key: FSMQKGXPBQFPSG-UHFFFAOYSA-N
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Description

3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a methoxybenzyl group and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl alcohol and 5-(trifluoromethyl)benzoic acid.

    Protection of Functional Groups: Protecting groups may be used to prevent unwanted reactions at specific sites on the molecule.

    Formation of the Ether Linkage: The 4-methoxybenzyl group is introduced to the benzoic acid core through an etherification reaction, typically using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Deprotection: If protecting groups were used, they are removed under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoic acid moiety can be reduced to form alcohols or aldehydes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group may yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Scientific Research Applications

3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the methoxybenzyl group can modulate its solubility and stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid
  • 4-Fluoro-3-((4-methoxybenzyl)oxy)benzoic acid

Uniqueness

3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)benzoic acid is unique due to the presence of both a methoxybenzyl group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity for certain molecular targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H13F3O4

Molecular Weight

326.27 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C16H13F3O4/c1-22-13-4-2-10(3-5-13)9-23-14-7-11(15(20)21)6-12(8-14)16(17,18)19/h2-8H,9H2,1H3,(H,20,21)

InChI Key

FSMQKGXPBQFPSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=CC(=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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